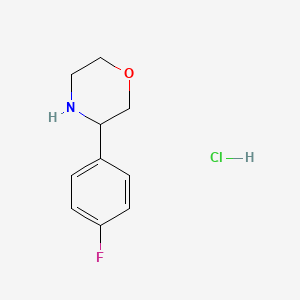

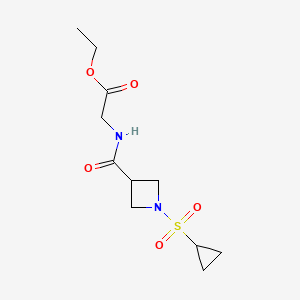

![molecular formula C5H9ClN2O3S B2562747 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide CAS No. 2260933-14-8](/img/structure/B2562747.png)

2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemiluminescence Applications

The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrate the potential of sulfur-containing compounds in creating light-emitting reactions. These compounds, upon base-induced decomposition, emit light at specific wavelengths, indicating potential applications in analytical chemistry for detecting certain chemical species through chemiluminescence (Watanabe et al., 2010).

Acid/Base Properties in Organic Solvents

Research on the NH-acidity of substituted trichlorethyl acetamides in dimethyl sulfoxide (DMSO) explores the acid/base properties of acetamide derivatives in organic solvents. This study highlights the influence of polar substituents on the acidity of acetamides, which could be relevant for chemical synthesis and analytical applications where pH-sensitive reactions are crucial (Plotnikova et al., 2019).

Fluorescent Probe for Carbonyl Compounds

The development of a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples showcases the utility of certain acetamide derivatives in environmental monitoring. These compounds can react with aldehydes and ketones to allow for trace measurement, indicating their potential in analytical methods for detecting pollutants (Houdier et al., 2000).

Synthesis of Biological Interest Compounds

The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest from 2-Cyano-N-(tetrahydrocarbazole)acetamide demonstrates the role of acetamide derivatives in medicinal chemistry. These compounds have potential applications in drug discovery and development, highlighting the importance of acetamide derivatives in synthesizing biologically active molecules (Fadda et al., 2010).

Extraction and Analytical Methods

Research into improved extraction methods for chlorophyll from algae using dimethyl sulfoxide (DMSO) and the development of an analytical procedure based on DMSO-acetone extraction sequence for pigments in algae indicate the relevance of acetamide derivatives in enhancing extraction efficiency and analytical accuracy (Shoaf & Lium, 1976; Seely et al., 1972).

properties

IUPAC Name |

2-chloro-N-[[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O3S/c1-12(2,11)8-5(10)7-4(9)3-6/h3H2,1-2H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALXUVFVZIXUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)NC(=O)CCl)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)

![Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2562675.png)

![9-(3-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2562678.png)

![Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2562679.png)

![5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2562681.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)

![2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2562686.png)